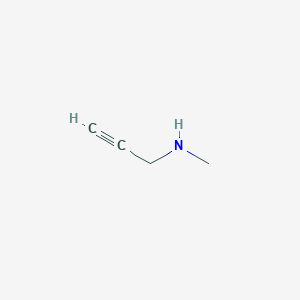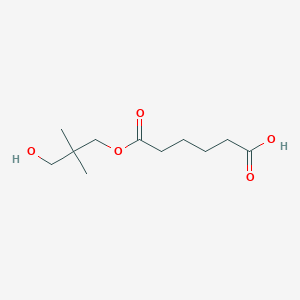
Callitachykinin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Callitachykinin I, also known as CTK I, is a neuropeptide that belongs to the tachykinin family. It is widely distributed in the central and peripheral nervous systems of various organisms, including insects, crustaceans, and mollusks. CTK I has been shown to play a crucial role in various physiological processes, including neurotransmission, immune response, and smooth muscle contraction.
Mécanisme D'action
Callitachykinin I I exerts its biological effects by binding to specific receptors, known as tachykinin receptors, which are present on the surface of target cells. The binding of Callitachykinin I I to its receptor activates a signaling pathway that leads to the release of various intracellular messengers, including calcium ions and cyclic AMP. This, in turn, leads to the activation of various downstream effector proteins, which mediate the biological effects of Callitachykinin I I.
Biochemical and Physiological Effects:
Callitachykinin I I has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate the release of various hormones, including insulin and growth hormone, and to modulate the activity of various neurotransmitters, including dopamine and serotonin. Callitachykinin I I has also been shown to play a role in the regulation of smooth muscle contraction, immune response, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Callitachykinin I I in lab experiments is its wide distribution in various organisms, which makes it a useful tool for studying the physiological processes of different species. Additionally, the availability of synthetic Callitachykinin I I allows for the precise control of its concentration and purity, which is important for reproducibility and accuracy of experiments. However, one limitation of using Callitachykinin I I in lab experiments is the lack of specific antibodies and other tools for detecting and measuring its concentration in biological samples.
Orientations Futures
There are several potential future directions for research on Callitachykinin I I. One area of interest is the role of Callitachykinin I I in the regulation of stress response and circadian rhythm in insects. Another area of interest is the development of specific tools, such as antibodies and biosensors, for detecting and measuring Callitachykinin I I in biological samples. Additionally, the development of selective agonists and antagonists for Callitachykinin I I receptors could lead to the development of new therapeutic agents for various diseases and conditions.
Méthodes De Synthèse
Callitachykinin I I can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the most commonly used method for synthesizing Callitachykinin I I. This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support.
Applications De Recherche Scientifique
Callitachykinin I I has been extensively studied for its role in various physiological processes, including neurotransmission, immune response, and smooth muscle contraction. It has been shown to be involved in the regulation of feeding behavior, circadian rhythm, and stress response in insects. In crustaceans, Callitachykinin I I has been shown to play a role in the regulation of blood sugar levels and muscle contraction. In mollusks, Callitachykinin I I has been shown to be involved in the regulation of feeding behavior and reproduction.
Propriétés
Numéro CAS |
158275-30-0 |
|---|---|
Nom du produit |
Callitachykinin I |
Formule moléculaire |
C46H69N13O11 |
Poids moléculaire |
980.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H69N13O11/c1-24(2)36(43(68)54-31(38(48)63)13-9-19-51-46(49)50)57-35(62)23-52-40(65)32(22-29-15-17-30(61)18-16-29)56-41(66)33(21-28-11-7-6-8-12-28)55-39(64)26(4)53-44(69)37(27(5)60)58-42(67)34-14-10-20-59(34)45(70)25(3)47/h6-8,11-12,15-18,24-27,31-34,36-37,60-61H,9-10,13-14,19-23,47H2,1-5H3,(H2,48,63)(H,52,65)(H,53,69)(H,54,68)(H,55,64)(H,56,66)(H,57,62)(H,58,67)(H4,49,50,51)/t25-,26-,27+,31?,32-,33-,34-,36-,37-/m0/s1 |
Clé InChI |
SWFGPXQAJWZHSH-DQRIOHDESA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N)O |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C)N |
Séquence |
APTAFYGVR |
Synonymes |
callitachykinin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



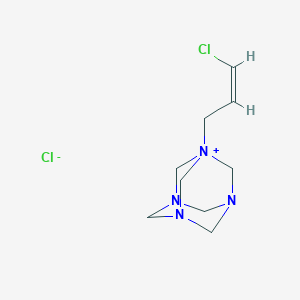
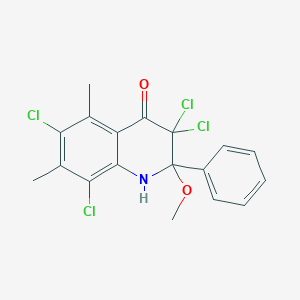

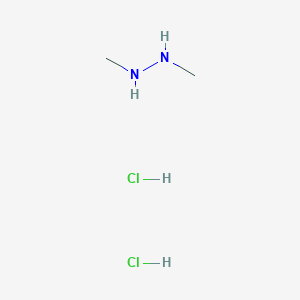
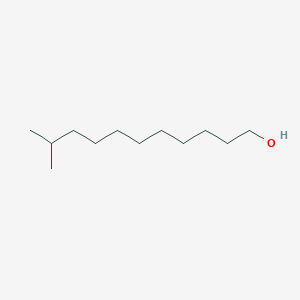
![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)
![1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B128217.png)

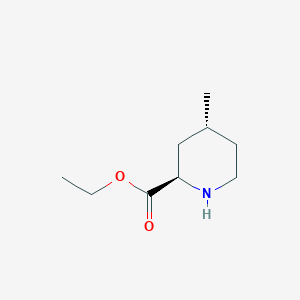
![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)
